4-Chloro-6-fluoro-8-methylquinazoline
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Overview
Description
4-Chloro-6-fluoro-8-methylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-8-methylquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with 2-fluoro-4-methylbenzoic acid under acidic conditions to form the quinazoline ring . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-8-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cycloaddition Reactions: The quinazoline ring can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can be further explored for their biological activities .
Scientific Research Applications
4-Chloro-6-fluoro-8-methylquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antiviral agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-8-methylquinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-8-methylquinazoline: Similar structure but lacks the fluorine atom.
6-Fluoro-8-methylquinazoline: Similar structure but lacks the chlorine atom.
4,6-Dichloro-8-methylquinazoline: Contains two chlorine atoms instead of one chlorine and one fluorine.
Uniqueness
4-Chloro-6-fluoro-8-methylquinazoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activities. The combination of these substituents provides a distinct profile that can be exploited for various applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C9H6ClFN2 |
---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
4-chloro-6-fluoro-8-methylquinazoline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-2-6(11)3-7-8(5)12-4-13-9(7)10/h2-4H,1H3 |
InChI Key |
PSBCXGBTQYNHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN=C2Cl)F |
Origin of Product |
United States |
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